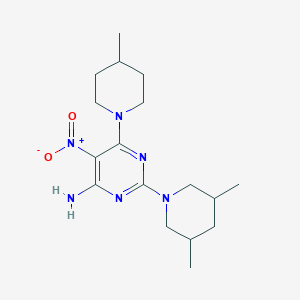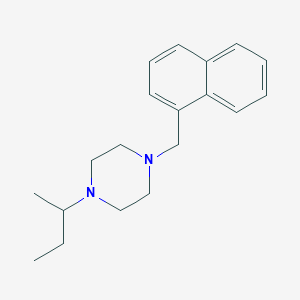
1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane is a compound that belongs to the class of diazaphosphinanes These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane typically involves the reaction of appropriate phosphine precursors with amines under controlled conditions. One common method involves the use of halogenophosphines and organometallic reagents, such as Grignard reagents, to form the desired phosphine compound . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the successful formation of the diazaphosphinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents on the phosphorus atom are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
Scientific Research Applications
1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane has a wide range of applications in scientific research, including:
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry research.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane involves its interaction with molecular targets through its phosphorus and nitrogen atoms. The compound can form coordination complexes with transition metals, which can then participate in catalytic cycles. The pathways involved in these reactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane can be compared with other similar compounds, such as:
- 1,3-Bis(4-methylphenyl)-1H-pyrazol-5-amine
- 1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)-1H-imidazol-3-ium chloride
These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of phosphorus and nitrogen atoms in this compound sets it apart from other diazaphosphinanes and related compounds, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72897-07-5 |
|---|---|
Molecular Formula |
C23H25N2P |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane |
InChI |
InChI=1S/C23H25N2P/c1-19-8-12-21(13-9-19)24-16-25(22-14-10-20(2)11-15-22)18-26(17-24)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3 |
InChI Key |
UBTLQANULOJJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(CP(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B12493625.png)
![1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12493631.png)

![2-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12493635.png)
![N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B12493646.png)
![4-[(E)-morpholin-4-yldiazenyl]benzoic acid](/img/structure/B12493650.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B12493651.png)
![N-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B12493665.png)
![3-{4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-YL)methyl]phenoxy}propanenitrile](/img/structure/B12493671.png)

![3-Methyl-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12493682.png)
![4-(5-bromothiophen-2-yl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493689.png)
![2-Butyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B12493698.png)
phosphonium](/img/structure/B12493709.png)
